molecular formula C15H15N6OP B11927642 N,N',N''-Tri-2-pyridinylphosphoric triamide

N,N',N''-Tri-2-pyridinylphosphoric triamide

Cat. No.: B11927642
M. Wt: 326.29 g/mol
InChI Key: RGXNYMLWPFBKMK-UHFFFAOYSA-N
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Description

N,N’,N’'-Tri-2-pyridinylphosphoric triamide is a chemical compound with the molecular formula C15H15N6OP and a molecular weight of 326.29 g/mol It is known for its unique structure, which includes three pyridine rings attached to a phosphoric triamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tri-2-pyridinylphosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-aminopyridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The process involves the gradual addition of phosphorus oxychloride to a solution of 2-aminopyridine, followed by stirring and heating to facilitate the reaction .

Industrial Production Methods: Industrial production of N,N’,N’'-Tri-2-pyridinylphosphoric triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Tri-2-pyridinylphosphoric triamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’,N’'-Tri-2-pyridinylphosphoric triamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’,N’'-Tri-2-pyridinylphosphoric triamide involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, modulating their function and activity .

Comparison with Similar Compounds

  • N,N’,N’'-Tri-2-pyridinylphosphorothioic triamide
  • N,N’,N’'-Tri-2-pyridinylphosphoric triamide

Comparison: N,N’,N’'-Tri-2-pyridinylphosphoric triamide is unique due to its specific arrangement of pyridine rings and the presence of a phosphoric triamide core. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15N6OP

Molecular Weight

326.29 g/mol

IUPAC Name

N-bis(pyridin-2-ylamino)phosphorylpyridin-2-amine

InChI

InChI=1S/C15H15N6OP/c22-23(19-13-7-1-4-10-16-13,20-14-8-2-5-11-17-14)21-15-9-3-6-12-18-15/h1-12H,(H3,16,17,18,19,20,21,22)

InChI Key

RGXNYMLWPFBKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NP(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3

Origin of Product

United States

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